![molecular formula C21H24N2O3 B4266101 N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266101.png)
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as QNZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QNZ is a small molecule inhibitor that targets nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli such as cytokines, growth factors, and pathogens. Upon activation, NF-κB translocates to the nucleus and binds to the promoters of target genes, leading to their transcriptional activation. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide inhibits the growth and proliferation by inducing apoptosis and cell cycle arrest. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also inhibits the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammatory diseases, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibits the recruitment of inflammatory cells to the site of inflammation. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also modulates the immune response by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied in vitro and in vivo, and its pharmacological effects have been well-characterized. However, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations. It is a non-specific inhibitor that can affect other signaling pathways besides NF-κB. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in various diseases. Future research should focus on the development of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide derivatives with improved specificity and potency. The use of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in combination with other drugs or therapies should also be investigated. Moreover, the mechanisms underlying the cytotoxic effects of N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide at high concentrations should be elucidated to avoid potential toxicity in clinical applications.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported that N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting NF-κB signaling pathway. N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Moreover, N-(3-isopropoxypropyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)25-12-6-11-22-21(24)17-13-19(20-10-9-15(3)26-20)23-18-8-5-4-7-16(17)18/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAHPCLITLLPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.